molecular formula C13H15NO2 B11890403 1-tert-Butyl-1H-indole-3-carboxylic acid CAS No. 140397-30-4

1-tert-Butyl-1H-indole-3-carboxylic acid

Cat. No.: B11890403
CAS No.: 140397-30-4
M. Wt: 217.26 g/mol
InChI Key: XNCAUAIZUWLWBO-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-tert-Butyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For the specific synthesis of this compound, tert-butyl-substituted starting materials are used .

Industrial production methods often involve the use of commercially available starting materials and inexpensive reagents. The reaction conditions are optimized to achieve high yields and purity. For example, the synthesis of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been reported using efficient and selective protocols .

Chemical Reactions Analysis

1-tert-Butyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons. .

Major products formed from these reactions include indole-3-carboxylic acid esters, indole-3-aldehydes, and various substituted indoles .

Scientific Research Applications

1-tert-Butyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Indole derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

1-tert-Butyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its tert-butyl group, which enhances its stability and lipophilicity, making it a valuable compound in organic synthesis and pharmaceutical research .

Properties

CAS No.

140397-30-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-tert-butylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-13(2,3)14-8-10(12(15)16)9-6-4-5-7-11(9)14/h4-8H,1-3H3,(H,15,16)

InChI Key

XNCAUAIZUWLWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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